2-[(Trichloroacetyl)amino]benzoic acid
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Description
Scientific Research Applications
Reactive Oxygen Species Detection
2-[(Trichloroacetyl)amino]benzoic acid and its derivatives have been explored in the development of novel fluorescence probes for detecting reactive oxygen species (ROS) with high specificity and sensitivity. For instance, derivatives such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) have been synthesized to selectively detect highly reactive oxygen species (hROS) like hydroxyl radical (⋅OH) and hypochlorite (−OCl). These probes offer a reliable method for differentiating hROS from other ROS types, such as hydrogen peroxide (H2O2), nitric oxide (NO), and superoxide (O2⨪), and have shown potential in visualizing −OCl generated in stimulated neutrophils, highlighting their applicability in studying the roles of hROS and −OCl in biological and chemical contexts (Setsukinai et al., 2003).
Antiparasitic Properties
Anthranilic acid derivatives, which share a structural similarity with this compound, have been investigated for their antiparasitic properties. Specific compounds have demonstrated promising activities against parasites like Leishmania infantum and Trichomonas vaginalis, contributing to the search for new therapeutic agents against these infections. The antiprotozoal properties of these derivatives have been attributed to their chemical structure, especially the substituents at position 2, which significantly influence their biological activity (Delmas et al., 2002).
Polymorphism and Pharmaceutical Applications
The study of polymorphism and co-crystal formation of this compound derivatives, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, has implications for pharmaceutical development. Understanding the polymorphic forms and co-crystal structures can inform the design of drugs with improved solubility, stability, and bioavailability. These insights are crucial for the development of non-steroidal anti-inflammatory drugs and other therapeutic agents, underscoring the importance of solid-state chemistry in drug development (Zhoujin et al., 2022).
Microbial Biosynthesis and Biotechnology
Derivatives of this compound have been utilized in microbial biosynthesis processes. For example, 3-amino-benzoic acid (3AB), an important building block for a range of compounds, has been produced de novo from glucose using engineered microbial systems. Such biosynthetic pathways, especially when enhanced through co-culture engineering, demonstrate the potential of microbial systems to produce valuable chemical compounds efficiently. This approach not only underscores the versatility of benzoic acid derivatives in biotechnological applications but also highlights the potential for sustainable production methods (Zhang & Stephanopoulos, 2016).
Properties
IUPAC Name |
2-[(2,2,2-trichloroacetyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3NO3/c10-9(11,12)8(16)13-6-4-2-1-3-5(6)7(14)15/h1-4H,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSZJLQYUNNOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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